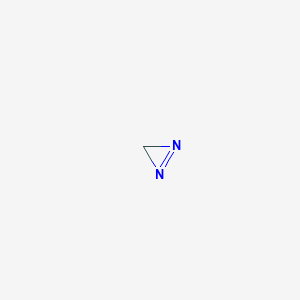

3H-Diazirine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-diazirine is a diazirine and a one-carbon compound.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling (PAL)

One of the primary applications of 3H-diazirine is in photoaffinity labeling. This technique allows researchers to study protein-protein interactions and protein-ligand binding in living cells. The advantages of using diazirine-based probes include:

- Biocompatibility : Activation of PAL probes occurs with UV light at 350-360 nm, which is less harmful to biological samples compared to other wavelengths .

- Rapid Reaction : The carbene generated from diazirine reacts quickly with nearby biomolecules, facilitating efficient labeling .

- Versatility : Various derivatives of diazirine can be synthesized to target specific proteins or cellular components.

Case Study : In a study involving human caseinolytic protease P (hClpP), researchers incorporated a diazirine-bearing non-canonical amino acid into the protease to profile its substrates. This approach enabled the identification of substrate interactions via mass spectrometry, showcasing the utility of diazirine in proteomic studies .

Synthesis of Noncanonical Amino Acids

This compound has been utilized in the synthesis of noncanonical amino acids, which are essential for expanding the genetic code. These amino acids can be incorporated into proteins to study their functions and interactions in greater detail.

Methodology : Techniques such as cell-free protein synthesis allow for multiple site-specific incorporation of noncanonical amino acids using extracts from genetically modified E. coli strains . This method enhances the versatility of protein engineering and functional studies.

Molecular Tagging for NMR and MRI

The potential for this compound as a molecular tag has been explored in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). Isotope-labeled diazirines can serve as hyperpolarized tags, enabling enhanced sensitivity in imaging techniques.

Research Insight : A recent study synthesized 15N-labeled diazirines that can be utilized as molecular tags, demonstrating their feasibility for advanced imaging applications despite moderate yields .

Traceless Immobilization Techniques

Diazirines have also been applied in traceless immobilization methods, where they facilitate the attachment of analytes without leaving behind any residual tags after the reaction. This application is particularly useful in biosensing and analytical chemistry.

Comparative Data Table

| Application Area | Description | Advantages |

|---|---|---|

| Photoaffinity Labeling | Studies protein interactions and binding dynamics | Biocompatible activation; rapid reaction |

| Noncanonical Amino Acids | Expands genetic code for protein engineering | Allows site-specific incorporation |

| Molecular Tagging | Enhances NMR/MRI sensitivity through isotope labeling | High sensitivity; useful for advanced imaging |

| Traceless Immobilization | Facilitates analyte attachment without residuals | Clean reactions; ideal for biosensing |

Análisis De Reacciones Químicas

Carbene Formation via Thermolysis or Photolysis

3H-Diazirine undergoes ring-opening under thermal or photolytic conditions to produce reactive carbenes and nitrogen gas (N₂). Key findings include:

-

Activation Energy : The dissociation of 3,this compound to form singlet methylene (¹CH₂) and N₂ has a calculated energy of 24.5 kcal/mol at the CCSD(T)/CBS level .

-

Photolytic Pathways : UV irradiation (e.g., 365 nm) cleaves the N–N bond, generating a carbene intermediate. For example, 3-(2-iodoethyl)-3-methyl-3H-diazirine forms a carbene that crosslinks biomolecules via C–H/N–H insertion .

-

Thermal Stability : Electron-rich aryl diazirines exhibit lower activation temperatures (e.g., para-methoxy substituents reduce activation energy by 5–7 kcal/mol) .

Isomerization and Rearrangement

This compound isomers interconvert via hydrogen migration, though high energy barriers limit spontaneous rearrangement:

| Isomer | Relative Energy (kcal/mol) | Transition Barrier (kcal/mol) |

|---|---|---|

| 3,this compound | 0.0 (reference) | — |

| 1,this compound | +3.5 | 61.6 (to 3,3H) |

| (E)-1,2H-diazirine | +83.3 | 83.3 (to 1,3H) |

-

Dipole Influence : 1,this compound has a dipole moment of 3.29 Debye , favoring polar solvent interactions .

-

IRC Calculations : Intrinsic reaction coordinate analyses confirm transition states involve hydrogen shifts between C and N atoms .

C–H and X–H Insertion Reactions

Carbenes derived from this compound undergo insertion into bonds, with efficiency modulated by electronic effects:

-

Mechanistic Insight : Electron-rich diazirines generate carbenes that react via protonation to cations, enabling electrophilic aromatic substitution rather than direct insertion .

Polymer Crosslinking and Bioconjugation

Functionalized 3H-diazirines are pivotal in materials science and biochemistry:

-

UV-Induced Crosslinking : 3-(2-Iodoethyl)-3-methyl-3H-diazirine forms covalent bonds with proteins/DNA under UV light, enabling spatial mapping of biomolecular interactions .

-

Thermal Activation in Polymers : Aryl diazirines with –CF₃ groups crosslink polyethylenes at 90–110°C , enhancing mechanical strength without catalysts .

Competing Decomposition Pathways

Under extreme conditions, this compound may decompose via alternative routes:

-

N₂ Elimination : Dominant pathway at >200°C, releasing N₂ and forming carbene dimers or polymeric byproducts .

-

Electronically Excited States : Photoexcitation to S₁ or S₂ states leads to CH + N₂H⁺ fragments, observed in mass spectrometry .

Key Thermodynamic and Kinetic Data

| Parameter | Value | Method/Source |

|---|---|---|

| N–N Bond Dissociation Energy | 24.5 kcal/mol | CCSD(T)/CBS |

| Barrier (3,3H → 1,3H isomerization) | 61.6 kcal/mol | CCSD(T)/cc-pVTZ |

| Optimal Thermal Activation Temp | 90–120°C | DSC |

Propiedades

Número CAS |

157-22-2 |

|---|---|

Fórmula molecular |

CH2N2 |

Peso molecular |

42.04 g/mol |

Nombre IUPAC |

3H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H2 |

Clave InChI |

GKVDXUXIAHWQIK-UHFFFAOYSA-N |

SMILES |

C1N=N1 |

SMILES canónico |

C1N=N1 |

Key on ui other cas no. |

157-22-2 |

Sinónimos |

3H-diazirine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.